(S)-1-Boc-3-tert-butyl-piperazine
Description
(S)-1-Boc-3-tert-butyl-piperazine is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a tert-butyl substituent at the 3-position. The Boc group enhances stability during synthetic processes, while the bulky tert-butyl group introduces steric hindrance, influencing both reactivity and molecular interactions . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents. Its stereochemistry (S-configuration) is critical for enantioselective binding in drug-receptor interactions .
Properties
CAS No. |
1007112-88-0 |
|---|---|
Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
tert-butyl (3S)-3-tert-butylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1 |
InChI Key |
CADRPFQADWMMKS-HNCPQSOCSA-N |
SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis via Piperazine Precursors
A common approach leverages chiral starting materials to establish the (S)-configuration. For example, (S)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester serves as a key intermediate. In one protocol, this compound undergoes sequential reductions:
-
Borane-THF Complex Reduction : A stirred suspension of (S)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (5.00 g, 21.7 mmol) in THF reacts with 1.0 M borane-THF (32.6 mL, 32.6 mmol) at 90°C for 2 h, followed by a second equivalent of borane-THF to ensure complete reduction of the carboxylic acid to a hydroxymethyl group.
-
Lithium Aluminum Hydride (LiAlH4) Reduction : The intermediate is further treated with 2.0 M LiAlH4 in THF (27 mL, 54.0 mmol) at 90°C for 6 h, yielding (S)-1-Boc-3-hydroxymethyl-piperazine after quenching with NaOH.
While this method efficiently installs the hydroxymethyl group, adapting it for tert-butyl introduction requires substituting reduction steps with alkylation. For instance, replacing the carboxylic acid with a ketone intermediate enables tert-butyl Grignard addition, followed by dehydration and hydrogenation to achieve the tert-butyl substituent.
Asymmetric Alkylation of Piperazine Derivatives
Introducing the tert-butyl group stereoselectively remains a challenge. A patented method for N-Boc-piperazine synthesis offers insights:
-
Cyclization and Protection : Diethanolamine reacts with benzyl chloride to form a benzyl-protected intermediate, which is cyclized using sulfur oxychloride. Subsequent Boc protection with di-tert-butyl dicarbonate and hydrogenolytic debenzylation yields N-Boc-piperazine.
-
Adaptation for tert-Butyl Introduction : Modifying this route, a tert-butyl group could be introduced at C3 via nucleophilic substitution. For example, a chlorinated piperazine intermediate reacts with tert-butylmagnesium bromide under palladium catalysis to install the tert-butyl group with retention of configuration.
Stereochemical Control and Resolution Techniques
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries, such as (R)- or (S)-phenylglycine methyl ester, direct the stereochemistry during piperazine ring formation. In one hypothetical route:
Kinetic Resolution via Enzymatic Catalysis
Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds in racemic mixtures. For example, a racemic tert-butyl-piperazine ester undergoes enzymatic resolution, enriching the (S)-enantiomer before Boc protection.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Steps | Yield | Stereoselectivity |
|---|---|---|---|---|
| Borane-LiAlH4 Reduction | (S)-Piperazine-dicarboxylic acid | Sequential reduction | 65–70% | High (pre-set chirality) |
| Asymmetric Alkylation | Chloropiperazine | Pd-catalyzed Grignard addition | 50–60% | Moderate |
| Enzymatic Resolution | Racemic tert-butyl-piperazine | Lipase-mediated hydrolysis | 40–50% | High |
Key Observations :
-
Pre-chiral methods (e.g., borane reduction) offer higher yields but require enantiomerically pure starting materials.
-
Catalytic asymmetric synthesis avoids expensive precursors but faces scalability challenges.
Industrial-Scale Considerations
Cost Efficiency
The patent CN102153526B highlights a 60% cost reduction by replacing piperazine with diethanolamine in N-Boc-piperazine synthesis. Extending this to this compound could involve:
Purification Challenges
-
Byproduct Formation : Competitive Boc protection at both piperazine nitrogens necessitates careful stoichiometry. Using 1.1 equivalents of di-tert-butyl dicarbonate minimizes di-Boc byproducts.
-
Chromatography vs. Crystallization : Silica gel chromatography achieves >98% purity but is costly. Crystallization from hexane/ethyl acetate mixtures offers a scalable alternative .
Chemical Reactions Analysis
Chemical Reactions Involving (S)-1-Boc-3-tert-butyl-piperazine
This compound can undergo various chemical reactions due to its functional groups. Here are some potential reactions:
3.1. Deprotection of Boc Group
The Boc group can be deprotected under acidic conditions, such as using trifluoroacetic acid (TFA), to reveal the free amine.
3.2. Cross-Coupling Reactions
Similar to other Boc-protected piperazines, this compound can participate in cross-coupling reactions with aryl halides using catalysts like CuBr and bases such as K3PO4 .
3.3. Alkylation and Acylation Reactions
The free amine, after deprotection, can undergo alkylation or acylation reactions to introduce additional functional groups.
Reaction Conditions and Yields
| Reaction Type | Conditions | Yield |
|---|---|---|
| Boc Deprotection | TFA, RT | High |
| Cross-Coupling | CuBr, K3PO4, Aryl Halide | Moderate to High |
| Alkylation/Acylation | Alkyl/Acyl Halide, Base | Variable |
Comparison with Similar Compounds
Other compounds like (S)-1-Boc-3-methyl-piperazine and (S)-1-Boc-3-ethyl-piperazine share structural similarities but differ in lipophilicity and steric effects due to the varying alkyl groups.
| Compound | Alkyl Group | Lipophilicity | Steric Effects |
|---|---|---|---|
| This compound | tert-Butyl | High | Bulky |
| (S)-1-Boc-3-methyl-piperazine | Methyl | Low | Minimal |
| (S)-1-Boc-3-ethyl-piperazine | Ethyl | Moderate | Moderate |
Scientific Research Applications
Pharmaceutical Development
(S)-1-Boc-3-tert-butyl-piperazine serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structural features allow it to interact effectively with biological targets, making it valuable in drug design.
Key Applications:
- CNS Drugs : It is employed in developing drugs targeting the central nervous system, particularly for conditions such as depression and anxiety .
- Cancer Research : The compound has shown potential in inhibiting tumor cell growth by binding to oncogenes like KRASG12C and modulating signaling pathways such as PI3K/AKT .
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing complex molecules. Its ability to form various derivatives makes it an essential reagent for researchers.
Synthetic Routes:
- Boc Protection : The piperazine nitrogen atoms are protected using di-tert-butyl dicarbonate (Boc2O), facilitating subsequent reactions without interference.
- Alkylation : The introduction of the tert-butyl group can be achieved through alkylation reactions, enhancing the compound's steric properties and reactivity.
Peptide Synthesis
The compound is integral in synthesizing peptides, particularly those that require enhanced stability and bioavailability. Its use in peptide synthesis has been documented in various studies, showcasing its effectiveness in creating biologically active compounds.
Case Study:
- In a recent study, this compound was utilized to synthesize piperazinyl amides, demonstrating significant biological activity against specific targets .
Material Science
This compound finds applications in developing new materials with specific properties. Its inclusion in polymer synthesis can lead to materials with enhanced performance characteristics.
Applications:
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-tert-butyl-piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then engage in various biochemical interactions.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives are structurally diverse, with variations in substituent type, position, and stereochemistry significantly impacting their physicochemical properties and applications. Below is a detailed comparison of (S)-1-Boc-3-tert-butyl-piperazine with key analogues:
Structural and Functional Differences
Physicochemical Properties
- Lipophilicity : tert-butyl substituents increase logP values, favoring blood-brain barrier penetration, whereas cyclopropyl groups balance lipophilicity and aqueous solubility .
- Deprotection Kinetics : Boc removal with HCl in dioxane is slower for tert-butyl derivatives (24 hours) compared to methyl analogues (6–8 hours) due to steric shielding .
Biological Activity
(S)-1-Boc-3-tert-butyl-piperazine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound, with the CAS number 1007112-88-0, is characterized by its piperazine core, which is a well-known pharmacophore in medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in biological systems.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes involved in key biochemical pathways. Studies suggest that compounds with similar piperazine structures often exhibit:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly sigma receptors, which are implicated in neurological disorders .
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways and other physiological processes .
1. Antimicrobial Properties
Research indicates that piperazine derivatives can exhibit antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
2. Anticancer Activity
Piperazine derivatives, including this compound, have been evaluated for their cytotoxic effects on cancer cell lines. Studies demonstrate that these compounds can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression . The following table summarizes findings from several studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MiaPaCa2 (Pancreatic) | 5.0 | Induction of apoptosis | |
| HeLa (Cervical) | 3.5 | Cell cycle arrest | |
| A549 (Lung) | 4.2 | Inhibition of proliferation |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, related piperazine compounds typically exhibit favorable absorption and distribution characteristics. The incorporation of the Boc group is known to enhance solubility and metabolic stability:
- Absorption : Enhanced due to increased lipophilicity.
- Metabolism : The compound's structure suggests it may undergo hydrolysis or oxidation in vivo, which could affect its bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neurological Disorders : In a study investigating sigma receptor ligands, this compound was noted for its ability to modulate receptor activity, suggesting potential use in treating conditions like neuropathic pain .
- Inflammatory Diseases : Another study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokine production in vitro, indicating a possible role in managing inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-1-Boc-3-tert-butyl-piperazine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential Boc-protection and tert-butyl functionalization of the piperazine ring. A common approach includes reacting 3-tert-butylpiperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/H₂O) to introduce the Boc group. Intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using FT-IR (for carbonyl groups at ~1680 cm⁻¹), ¹H/¹³C NMR (to confirm stereochemistry and substitution patterns), and LCMS for molecular ion verification .
Q. What spectroscopic techniques are critical for confirming the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase is essential for resolving enantiomers. Polarimetry ([α]D measurements) and circular dichroism (CD) spectroscopy further validate optical activity. For example, a specific rotation range of +15° to +25° (c = 1 in CHCl₃) is typical for the (S)-enantiomer .
Q. How is the Boc group selectively removed without affecting the tert-butyl substituent?
- Methodological Answer : The Boc group is cleaved under mild acidic conditions (e.g., 4M HCl in dioxane or TFA/DCM at 0°C for 1–2 hours), while the tert-butyl group remains intact due to its stability under these conditions. Reaction progress is monitored by TLC (disappearance of Boc-related spots) and NMR (loss of the tert-butoxy carbonyl signal at δ ~1.4 ppm) .
Advanced Research Questions
Q. How does the solubility of this compound in supercritical CO₂ vary with pressure and temperature, and what models predict this behavior?
- Methodological Answer : Experimental solubility in supercritical CO₂ ranges from 2 × 10⁻⁴ to 7 × 10⁻³ (mole fraction) between 9–20 MPa and 308.2–328.2 K. The Soave–Redlich–Kwong (SRK) equation of state, incorporating binary interaction parameters (kij and lij), correlates solubility data with <5% deviation. Temperature-dependent linear functions for kij and lij improve accuracy, particularly near critical CO₂ phases .
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodological Answer : Racemization is minimized by using low-temperature conditions (<0°C) during Boc protection and avoiding strong bases. Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can recover enantiopurity. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in racemic mixtures, yielding >98% ee (enantiomeric excess) for the (S)-form .
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group reduces nucleophilicity at the adjacent nitrogen, requiring optimized catalysts (e.g., PdCl₂(dppf) with Cs₂CO₃) for Buchwald–Hartwig aminations. Kinetic studies show a 30% decrease in reaction rate compared to unsubstituted piperazines. Computational modeling (DFT) reveals increased activation energy (~5 kcal/mol) due to steric clashes in transition states .
Data Contradiction Analysis
Q. Discrepancies in reported solubility data for this compound: How to reconcile experimental vs. computational values?
- Methodological Answer : Experimental solubility in supercritical CO₂ (e.g., 7 × 10⁻³ mole fraction at 20 MPa/308.2 K ) often exceeds COSMO-RS predictions due to neglected solute–solute interactions. Calibrating computational models with experimental binary interaction parameters (e.g., via the SRK equation) reduces errors to <10%.
Methodological Tables
| Property | Experimental Value | Reference |
|---|---|---|
| Solubility in scCO₂ (308.2 K) | 7 × 10⁻³ (20 MPa) | |
| Chiral HPLC Retention Time | 12.5 min (S-enantiomer) | |
| ¹H NMR (δ, CDCl₃) | 1.44 ppm (Boc tert-butyl) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
